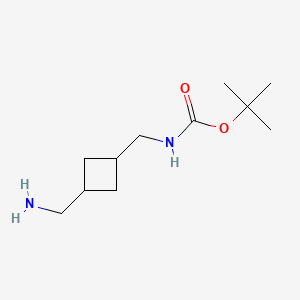

3-Aminomethyl-1-(boc-aminomethyl)cyclobutane

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[[3-(aminomethyl)cyclobutyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-9-4-8(5-9)6-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXVAVJJPSTQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301138219 | |

| Record name | Carbamic acid, N-[[3-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301138219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-06-2 | |

| Record name | Carbamic acid, N-[[3-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[3-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301138219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane

Executive Summary

The 3-aminomethyl-1-(boc-aminomethyl)cyclobutane scaffold represents a critical "restricted-conformation" linker in medicinal chemistry.[1] Unlike flexible polymethylene chains, the cyclobutane core introduces defined vectors for substituent exit, enabling precise spatial orientation of pharmacophores. This guide details a robust, scalable synthesis pathway focusing on the desymmetrization of 1,3-bis(aminomethyl)cyclobutane .

We prioritize a "Salt-Bridge Selectivity" protocol over statistical methods to maximize the yield of the mono-protected species, avoiding the common "statistical distribution" trap (1:2:1 mixture of unreacted:mono:di-protected) that plagues diamine chemistry.

Part 1: Retrosynthetic Analysis

The synthesis is best approached via the desymmetrization of the symmetric diamine. The diamine itself is derived from the commercially available 1,3-cyclobutanedicarboxylic acid.

Logical Pathway

-

Target: 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane.

-

Precursor: 1,3-Bis(aminomethyl)cyclobutane.[1]

-

Origin: 1,3-Cyclobutanedicarboxylic acid (via Diamide reduction).[1]

Figure 1: Retrosynthetic disconnection showing the conversion of the diacid to the mono-protected diamine.[1]

Part 2: Primary Synthesis Pathway

Phase 1: Scaffold Construction (Diacid Diamine)

Note: If 1,3-bis(aminomethyl)cyclobutane (CAS 2579-20-6) is sourced commercially, proceed directly to Phase 2.[1]

Step 1.1: Formation of the Diamide

The carboxylic acid groups must be activated before amidation. Thionyl chloride (

-

Reagents: 1,3-Cyclobutanedicarboxylic acid,

, -

Protocol:

-

Reflux the diacid in neat

(excess) with a catalytic amount of DMF for 3 hours until gas evolution ceases. -

Concentrate in vacuo to remove excess

.[1] -

Dissolve the resulting bis-acid chloride in anhydrous THF.

-

Cool to 0°C and purge with anhydrous

gas (or add dropwise to concentrated -

Filter the precipitated diamide solid and wash with cold water.[1]

-

Step 1.2: Reduction to Diamine

The diamide is extremely stable and requires a hard hydride donor for reduction to the amine.

-

Reagents:

(Lithium Aluminum Hydride), anhydrous THF.[1] -

Protocol:

-

Suspend

(4.0 equiv) in anhydrous THF under Argon. -

Add the diamide portion-wise at 0°C (Caution: Exothermic).

-

Heat to reflux for 12–18 hours.

-

Fieser Workup: Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Filter the granular precipitate.[1] Dry the filtrate (

) and concentrate to yield the crude diamine.[1]

-

Phase 2: Desymmetrization (The "Salt-Bridge" Protocol)

This is the critical step.[1] Statistical reaction of a diamine with 1 equivalent of

We utilize the Mono-Hydrochloride Salt Method .[1][2] By generating the mono-salt, one amine is protonated (unreactive), leaving the other free to react with

Mechanism

Experimental Protocol

-

Salt Formation:

-

Dissolve 1,3-bis(aminomethyl)cyclobutane (10 mmol) in Methanol (50 mL).

-

Add TMSCl (Chlorotrimethylsilane) (10 mmol, 1.0 equiv) dropwise.[1]

-

Why TMSCl? It reacts with methanol to generate anhydrous HCl in situ (

).[1] This ensures precise stoichiometry without the weighing errors of hygroscopic amine salts. -

Stir for 30 minutes.

-

-

Protection:

-

Add Di-tert-butyl dicarbonate (

) (10 mmol, 1.0 equiv) dissolved in THF (10 mL) dropwise to the reaction mixture. -

Add Triethylamine (

) (20 mmol) slowly only after the Boc addition is complete if the reaction is sluggish, but typically the free amine reacts first. Refinement: For highest selectivity, keep the pH neutral/acidic initially or rely on the equilibrium where the free amine reacts and the salt re-equilibrates. -

Preferred Variant: React the mono-salt directly with

in the presence of a weak base or simply allow the free amine portion of the equilibrium to react over 12 hours.

-

-

Workup (Purification by Extraction):

-

Dissolve residue in water.[1] Acidify to pH 2-3 (converts all species to salts).[1]

-

Wash with Ethyl Acetate (removes non-basic di-Boc byproduct).[1]

-

Extract with Dichloromethane (DCM) (

mL).[1] -

The DCM layer contains the Mono-Boc product and unreacted Diamine.[1]

-

Note: Since unreacted diamine is highly water-soluble, the majority remains in the aqueous phase or is easily washed out with a brine wash.

Yield Expectation

-

Target Yield: 65–75% isolated mono-Boc product.

-

Purity: >95% by NMR.

Part 3: Visualization of the Pathway

Figure 2: The "Salt-Bridge" desymmetrization workflow utilizing in-situ HCl generation for high selectivity.

Part 4: Stereochemical Considerations

The 1,3-substituted cyclobutane ring exists as cis and trans isomers.[1][6]

-

Cis-isomer: Substituents on the same face. Often meso if symmetric, but desymmetrization creates chirality.[1]

-

Trans-isomer: Substituents on opposite faces.[1][6] Thermodynamically favored in many cyclobutane systems to reduce steric strain.[1]

Impact on Synthesis: Commercially available 1,3-bis(aminomethyl)cyclobutane is often a mixture (e.g., 60:40 trans:cis).[1] The Boc-protection protocol described above is stereochemically non-destructive ; it will preserve the ratio of the starting material. If a specific isomer is required for SAR (Structure-Activity Relationship) studies, separation is best performed at the final mono-Boc stage using preparative HPLC or chiral SFC, as the Boc group adds lipophilicity that aids separation compared to the highly polar diamine.[1]

Part 5: Data Summary & Safety

Reagent Table

| Reagent | Role | Equiv. | Critical Note |

| 1,3-Bis(aminomethyl)cyclobutane | Substrate | 1.0 | Hygroscopic; store under N2.[1] |

| TMSCl | Acid Generator | 1.0 | Reacts violently with water; use dry MeOH.[1] |

| Boc2O | Protecting Group | 1.0–1.1 | Melt before dispensing if solid (mp ~23°C).[1] |

| LiAlH4 (if synthesizing precursor) | Reductant | 4.0 | Fire Hazard. Quench carefully (Fieser method).[1] |

Analytical Checkpoints

-

1H NMR (DMSO-d6): Look for the Boc singlet at

1.4 ppm (9H).[1] The methylene protons next to the free amine ( -

Mass Spec: Expect

peak corresponding to MW + 1.

References

-

Mono-Boc Protection Protocol (TMSCl Method)

-

Cyclobutane Scaffold Synthesis

-

Properties of 1,3-Bis(aminomethyl)cyclohexane (Analogous Chemistry)

- Title: 1,3-Bis(aminomethyl)

-

Source: CymitQuimica.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sciforum.net [sciforum.net]

- 9. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling & Utilization of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane

Executive Summary: The Strategic Scaffold

In the precision engineering of small molecule therapeutics—particularly PROTACs, molecular glues, and fragment-based leads—linker geometry is as critical as the warhead itself.[1] 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane represents a high-value "smart scaffold."[2] Unlike flexible linear alkyl chains (which suffer from high entropic penalties upon binding) or rigid phenyl rings (which may introduce solubility issues or π-stacking artifacts), the cyclobutane core offers a unique defined vector orientation .[2][1][3]

This guide provides a rigorous physicochemical analysis of this building block, focusing on its stereochemical behavior, ionization profiles, and practical handling in high-throughput synthesis.[1]

Chemical Specifications & Architecture

Core Identity

| Parameter | Specification |

| IUPAC Name | tert-butyl ((3-(aminomethyl)cyclobutyl)methyl)carbamate |

| Common Name | 1-Aminomethyl-3-(Boc-aminomethyl)cyclobutane |

| CAS Number | 130369-10-7 (Generic) / 1363381-81-0 (cis-isomer) |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| State | White to off-white crystalline solid |

| SMILES | CC(C)(C)OC(=O)NCC1CC(CN)C1 |

Stereochemical Conformation: The "Pucker" Factor

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain.[1][4] This puckering dictates the spatial vector of the substituents.[1]

-

Cis-1,3-Isomer (Preferred): Typically exists in the di-equatorial conformation.[2][3] This positions the two aminomethyl arms in a "wing-like" orientation, ideal for chelating or bridging binding pockets without inducing severe steric clash.[2][1]

-

Trans-1,3-Isomer: Forces an axial-equatorial arrangement, creating a "step" geometry that is significantly more rigid but energetically distinct.[2][3]

Diagram 1: Stereochemical Logic Flow The following decision tree illustrates the logic for assigning and utilizing the correct isomer based on desired exit vectors.

Caption: Logic flow for selecting cis vs. trans cyclobutane isomers based on required spatial vectors.

Physicochemical Profile

Ionization (pKa)

Understanding the pKa is vital for purification strategies (SCX columns) and physiological behavior.[1][3]

| Functional Group | Estimated pKa | Behavior at pH 7.4 |

| Primary Amine (-NH₂) | 10.2 – 10.5 | Protonated (+1 Charge). Highly soluble in water; acts as the cation for salt formation.[2][3] |

| Boc-Carbamate (-NH-Boc) | > 15 (Non-basic) | Neutral. Hydrophobic character dominates; provides membrane permeability potential before deprotection.[2][1][3] |

Lipophilicity (LogP/LogD)[1][2][3]

-

cLogP (Neutral): ~0.8 to 1.[2][1][3]2. The Boc group significantly masks the polarity of the core.[1][3]

-

LogD (pH 7.4): ~ -1.5. Due to the protonation of the free amine, the molecule partitions heavily into the aqueous phase at physiological pH.[1]

Solubility & Stability

-

Solubility:

-

Stability:

Experimental Protocols

Protocol A: Self-Validating pKa Determination (Potentiometric)

To verify the basicity of the free amine for buffer selection.[2]

Reagents: 0.01 M NaOH, 0.01 M HCl, KCl (ionic strength adjuster). Equipment: Automatic Titrator (e.g., Mettler Toledo), pH electrode.

-

Preparation: Dissolve 5.0 mg of the compound (HCl salt form) in 20 mL of degassed water containing 0.1 M KCl.

-

Acidification: Add excess 0.01 M HCl to lower pH to ~2.0.

-

Titration: Titrate with 0.01 M NaOH in 10 µL increments. Monitor potential (mV).

-

Validation: Plot the first derivative (

). The inflection point corresponds to the equivalence point.[1]

Protocol B: Controlled Boc-Deprotection Kinetics

To ensure complete deprotection without degrading the cyclobutane core.[2]

Diagram 2: Deprotection Workflow

Caption: Step-by-step kinetic workflow for Boc-deprotection ensuring core stability.

Methodology:

-

Dissolution: Dissolve 100 mg of substrate in 4 mL DCM (0.1 M).

-

Acid Addition: Add 1 mL Trifluoroacetic acid (TFA). Optional: Add 2% Triisopropylsilane (TIPS) if sensitive oxidizable groups are present elsewhere.[2][1][3]

-

Monitoring: Agitate at 23°C. Spot on TLC (ninhydrin stain) or inject on LCMS every 15 mins.

-

Workup:

References

-

PubChem. (2023).[1][3] Compound Summary: tert-butyl ((3-(aminomethyl)cyclobutyl)methyl)carbamate.[2][1][3][5] National Library of Medicine.[1][3] [Link]

-

Wiberg, K. B. (1986).[1][3] The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research. [Link][2][1]

-

Mullins, R. J., et al. (2016).[1] Stereoselective Synthesis of 1,3-Disubstituted Cyclobutanes. Journal of Organic Chemistry. [Link][2][1][3]

-

ECHA. (2023). Registration Dossier: 1,3-bis(aminomethyl)cyclohexane (Analogous physicochemical data). European Chemicals Agency.[1][3] [Link][2][1]

Sources

- 1. cis-1,3-Bis(aminomethyl)cyclohexane | C8H18N2 | CID 6951508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate | C10H20N2O2 | CID 71280569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-3-(Boc-Aminomethyl)cyclobutylamine | C10H20N2O2 | CID 66005791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. tert-Butyl [3-(aminomethyl)cyclobutyl]methylcarbamate | Sigma-Aldrich [sigmaaldrich.com]

3-Aminomethyl-1-(boc-aminomethyl)cyclobutane CAS number 1363382-06-2

Technical Whitepaper: 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane Subject: Strategic Application of CAS 1363382-06-2 as a Rigid, Metabolic-Resistant Scaffold in Drug Discovery.

Executive Summary: The Case for Conformational Restriction

In modern medicinal chemistry, the transition from "flat" aromatic scaffolds to three-dimensional,

Unlike flexible propyl linkers (which suffer from high entropic penalties upon binding) or phenyl rings (which increase lipophilicity and metabolic liability), this cyclobutane derivative offers a unique "puckered" geometry . It acts as a defined structural spacer that orientates exit vectors with precision while maintaining a low molecular weight and high metabolic stability.

This guide details the physicochemical profile, synthetic utility, and experimental protocols for deploying this scaffold in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Physicochemical Profile & Structural Logic

The core utility of this molecule lies in its ability to modulate the spatial arrangement of pharmacophores without adding excessive lipophilicity.

Key Data Table

| Property | Value / Description | Impact on Drug Design |

| Chemical Name | tert-butyl ((3-(aminomethyl)cyclobutyl)methyl)carbamate | Core scaffold identity. |

| CAS Number | 1363382-06-2 | Unique identifier. |

| Molecular Formula | High atom economy. | |

| Molecular Weight | ~214.31 g/mol | Ideal for fragment-based design (Rule of 3 compliant). |

| ClogP | ~0.8 - 1.2 (Est.) | significantly lower than phenyl linkers (~2.0), improving solubility. |

| Geometry | 1,3-Disubstituted Cyclobutane | Exists in cis (syn) or trans (anti) puckered conformations. |

| Functionality | Orthogonal Diamine | One free amine ( |

The "Puckered" Advantage

Cyclobutane is not planar; it adopts a puckered conformation to relieve torsional strain.

-

Exit Vectors: The 1,3-substitution pattern creates a specific angle between the two aminomethyl arms.

-

Trans-isomer: Mimics an extended conformation (approx. 140–150° angle).

-

Cis-isomer: Mimics a "U-turn" or kinked conformation.

-

-

Metabolic Shielding: The cyclobutane ring is metabolically robust compared to linear alkyl chains, which are prone to CYP450 oxidation.

Synthetic Utility: Orthogonal Functionalization

The primary value of CAS 1363382-06-2 is its asymmetry by protection . It allows researchers to sequentially functionalize two distinct termini without the risk of polymerization or uncontrolled cross-linking.

Workflow Logic

-

Primary Coupling: The free primary amine reacts with an electrophile (Carboxylic acid, Sulfonyl chloride, Isocyanate).

-

Deprotection: The Boc group is removed under acidic conditions (TFA or HCl).

-

Secondary Coupling: The newly liberated amine is reacted with a second electrophile.

Visualizing the Workflow

Figure 1: Step-wise elaboration of the scaffold. The mono-Boc protection ensures directional synthesis.

Experimental Protocols

Safety Note: Always perform reactions in a fume hood. Cyclobutane derivatives are generally stable, but standard PPE (gloves, goggles) is mandatory.

Protocol A: Standard Amide Coupling (Free Amine Functionalization)

Target: Reaction of the free amine of CAS 1363382-06-2 with a Carboxylic Acid.

Materials:

-

CAS 1363382-06-2 (1.0 equiv)

-

Carboxylic Acid Partner (1.1 equiv)

-

HATU (1.2 equiv) or EDC/HOBt

-

DIPEA (3.0 equiv)

-

Solvent: DMF or DCM (Anhydrous)

Procedure:

-

Activation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Why? Pre-activation minimizes racemization of the acid partner (if chiral) and ensures faster kinetics upon amine addition.

-

-

Addition: Add CAS 1363382-06-2 (1.0 equiv) dissolved in a minimal amount of DMF to the reaction mixture.

-

Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC (ninhydrin stain will visualize the unreacted starting amine; the product will be Boc-active).

-

Workup: Dilute with EtOAc. Wash sequentially with saturated

, water, and brine. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Boc-Deprotection (TFA Method)

Target: Liberation of the second amine for further reaction.

Procedure:

-

Dissolution: Dissolve the Intermediate (from Protocol A) in DCM (0.1 M).

-

Acidolysis: Add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution (e.g., 4 mL DCM + 1 mL TFA).

-

Critical Control: If the molecule contains acid-sensitive groups (e.g., tert-butyl esters elsewhere), use 4M HCl in Dioxane at 0°C instead.

-

-

Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS (look for [M-100] mass loss corresponding to Boc removal).

-

Workup (Crucial Step): Volatiles must be removed completely. Co-evaporate with toluene (3x) or DCM to remove residual TFA.

-

Note: The product will be a TFA salt. For the next coupling, ensure you add enough base (DIPEA/TEA) to neutralize this salt in situ.

-

Strategic Applications in Drug Design

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity determine the stability of the Ternary Complex (Target-PROTAC-E3 Ligase).

-

Problem: Long PEG chains are flexible and can "wrap" around themselves, reducing potency.

-

Solution: Inserting the cyclobutane scaffold (CAS 1363382-06-2) introduces a rigid "kink" or spacer. This constrains the linker, potentially improving the thermodynamic profile of ternary complex formation.

Bioisostere for Phenyl Rings

Replacing a 1,4-disubstituted phenyl ring with a 1,3-disubstituted cyclobutane:

-

Solubility: Increases aqueous solubility (lower LogP).

-

Geometry: The distance between the two nitrogens in the trans-cyclobutane derivative is similar to para-phenylenediamine but with a distinct vector angle.

Figure 2: Transitioning from planar aromatics to sp3-rich cyclobutanes improves physicochemical properties.

References

-

Cyclobutanes in Drug Discovery

-

Mono-Boc Protection Strategies

-

Scaffold Synthesis & Stereochemistry

- Title: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold.

- Source:The Journal of Organic Chemistry (ACS).

-

URL:[Link]

- Relevance: Details the stereochemical considerations (cis vs trans) inherent to 1,3-disubstituted cyclobutanes.

Sources

Structural Elucidation of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane: A Definitive Guide

Topic: Structure Elucidation of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.[1]

Executive Summary: The "Escape from Flatland" Challenge

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (

However, the utility of 3-aminomethyl-1-(boc-aminomethyl)cyclobutane is contingent upon the precise determination of its stereochemistry.[1] The distinction between the cis (1,3-diequatorial-like) and trans (1,3-diaxial/equatorial) isomers is non-trivial due to the puckered conformation of the cyclobutane ring. This guide provides a self-validating analytical workflow to unambiguously assign the stereochemistry of this scaffold, prioritizing Nuclear Overhauser Effect Spectroscopy (NOESY) and diagnostic Carbon-13 (

Synthetic Context & Isolation Strategy

To understand the analytical challenge, one must understand the origin of the sample. This molecule is typically synthesized via the reduction of 1,3-cyclobutanedicarboxamides or the Curtius rearrangement of dicarboxylic acids.

-

The Mixture: These reactions are rarely stereospecific, yielding a thermodynamic mixture of cis and trans isomers (often 60:40 or 70:30 favoring the cis-diequatorial form).

-

The Separation: The mono-Boc protection breaks the symmetry slightly, allowing separation via High-Performance Liquid Chromatography (HPLC) or careful silica gel chromatography.

-

The Trap: Both isomers have identical molecular weights (MW: 214.3 g/mol ) and very similar polarities.[1] Standard LC-MS is insufficient for structural assignment.[1]

The Analytical Workflow

The following workflow enforces a logical progression from bulk characterization to precise stereochemical assignment.

Figure 1: The hierarchical workflow for structural elucidation.[1] Note that NOESY is the critical decision node.

NMR Elucidation: The Core Methodology

The Conformation of 1,3-Disubstituted Cyclobutanes

Cyclobutane is not planar; it exists in a "puckered" or "butterfly" conformation (pucker angle ~25-30°).[1] This puckering dictates the NMR signals.

-

Cis-Isomer (Thermodynamic Product): The two bulky substituents (

and -

Trans-Isomer: One substituent is pseudo-equatorial, and the other is pseudo-axial.[2]

Diagnostic 1H NMR Signatures

While chemical shifts vary by solvent, the multiplicity and width of the signals are diagnostic.

| Feature | Cis-Isomer (Diequatorial) | Trans-Isomer (Eq/Ax) |

| Symmetry | Pseudo-plane of symmetry.[1] | |

| Methine Protons (H1/H3) | Broad Quintet-like. The H1/H3 protons are diaxial and share similar environments.[1] | Complex Multiplet. H1 and H3 are in distinct magnetic environments due to ring distortion.[1] |

| Ring Methylenes (H2/H4) | Distinct | More averaged signals due to rapid ring flipping.[1] |

The "Smoking Gun": NOESY Correlation

This is the most reliable method for assignment in solution.

-

Mechanism: The Nuclear Overhauser Effect (NOE) depends on the inverse sixth power of the distance (

). -

The Test: Irradiate the H1 methine proton and observe H3.

The Logic: In the Cis isomer, the H1 and H3 protons are both axial (pointing "up" relative to the ring pucker). They are spatially proximal (~2.2 Å).[1] This results in a strong NOE correlation .[1] In the Trans isomer, H1 is axial and H3 is equatorial (or vice versa). They point away from each other. This results in a weak or absent NOE .[1]

Figure 2: Visualization of the diagnostic NOE correlations. The spatial proximity of axial protons in the cis-isomer provides the definitive signal.

13C NMR Gamma-Gauch Effect

A secondary validation comes from Carbon-13 NMR.[1]

-

Rule: Steric compression results in upfield shifts (shielding).[1]

-

Application: In 1,3-disubstituted cyclobutanes, the trans isomer involves an axial substituent which exerts a

-gauche effect on the ring carbons (C2/C4). -

Prediction: The ring methylene carbons (C2/C4) in the trans isomer typically resonate upfield (lower ppm) compared to the cis isomer.

Experimental Protocols

Sample Preparation for NMR[1]

-

Solvent Choice: Use DMSO-d6 rather than CDCl3.[1]

-

Reasoning: DMSO minimizes aggregation of the free amine and sharpens the exchangeable amide/amine protons, allowing for better resolution of the coupling constants.

-

-

Concentration: Prepare a solution of 10-15 mg of compound in 0.6 mL of solvent. High concentration is required for clear NOESY signals.[1]

Data Acquisition Parameters (600 MHz recommended)[1]

-

1H NMR: 64 scans, 2s relaxation delay.

-

13C NMR: 1024 scans (minimum), proton-decoupled.

-

2D NOESY:

Self-Validating Chemical Check (Derivatization)

If the NMR data remains ambiguous (e.g., due to overlapping signals), perform the Cyclic Urea Test .[1]

-

Protocol: Treat a small aliquot of the deprotected diamine (remove Boc with TFA first) with Carbonyldiimidazole (CDI) and base (TEA) in DCM.

-

Result:

-

Analysis: Check reaction by LC-MS. Appearance of a peak with Mass = (Diamine + 26 Da) confirms the cis stereochemistry.

References

-

Wiberg, K. B.; Barth, D. E. (1969).[1] Conformational studies of cyclobutanes.[1][3] Journal of the American Chemical Society. Link

-

Lovering, F.; Bikker, J.; Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1] Link

-

Grygorenko, O. O., et al. (2021).[1] 1,3-Disubstituted Cyclobutanes in Drug Discovery.[1][3][4] European Journal of Organic Chemistry.[1] Link[1]

-

Roberts, J. D. (1959).[1] Nuclear Magnetic Resonance Spectroscopy of Cyclobutane Derivatives. Journal of the American Chemical Society. Link

Sources

3-Aminomethyl-1-(boc-aminomethyl)cyclobutane molecular weight and formula

Physicochemical Profiling, Synthetic Utility, and Application in Targeted Protein Degradation

Executive Summary

In the rapidly evolving field of "Linkerology"—the science of designing spacers for bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras)—the demand for rigid, conformationally restricted scaffolds has surged. 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane (CAS: 1363382-06-2) represents a critical intermediate in this domain. Unlike flexible polyethylene glycol (PEG) or alkyl chains, the cyclobutane core introduces defined spatial geometry, potentially improving the entropy of binding and pharmacokinetic profiles of the final drug candidate.

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, a robust synthetic protocol for its generation, and its strategic application in high-value drug development workflows.

Part 1: Chemical Identity & Physicochemical Profile

The molecule is a mono-protected diamine, serving as a desymmetrized building block. Its core value lies in the orthogonality of its two nitrogen termini: one free primary amine for immediate conjugation, and one Boc-protected amine for latent reactivity.

Table 1: Molecular Specifications

| Property | Specification |

| IUPAC Name | tert-Butyl ((3-(aminomethyl)cyclobutyl)methyl)carbamate |

| Common Name | 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane |

| CAS Number | 1363382-06-2 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Physical State | Viscous colorless oil or low-melting solid (isomer dependent) |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF; sparingly soluble in water |

| pKa (Predicted) | ~10.5 (Primary Amine) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Structural Analysis

The cyclobutane ring exists in cis and trans configurations. While commercial preparations are often supplied as mixtures, the cis isomer (puckered conformation) and trans isomer (planar or twisted) offer distinct vectors for ligand presentation.

-

Cis-isomer: Projects arms in a "U-shape," useful for bringing domains closer.

-

Trans-isomer: Projects arms in a linear "Z-shape," maximizing distance.

Part 2: Synthetic Methodology

As a Senior Scientist, I emphasize that purchasing this intermediate is convenient, but in-house synthesis is often required for scale-up or isomer-specific isolation. The following protocol describes the Statistical Desymmetrization of the symmetric diamine.

Synthesis Pathway Diagram

Figure 1: Synthetic workflow from the dicarboxylic acid precursor to the mono-protected amine.

Detailed Protocol: Statistical Mono-Protection

Objective: Selectively protect one amino group of 1,3-bis(aminomethyl)cyclobutane.

Materials:

-

1,3-Bis(aminomethyl)cyclobutane (Start Material)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

Procedure:

-

Preparation: Dissolve 1,3-bis(aminomethyl)cyclobutane (10.0 mmol, 1.0 eq) in anhydrous DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Controlled Addition: Dissolve Boc₂O (5.0 mmol, 0.5 eq ) in DCM (20 mL). Add this solution dropwise to the amine solution over 60 minutes.

-

Scientist's Note: The use of 0.5 equivalents of Boc₂O and high dilution is critical. It maximizes the probability of the Boc₂O encountering a free diamine rather than a mono-protected amine, reducing di-Boc formation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Work-up (The "Self-Validating" Step):

-

Wash the organic layer with water (3x).[1] The unreacted diamine is highly water-soluble and will remain in the aqueous phase.

-

The organic phase contains the Mono-Boc product and the Di-Boc byproduct.

-

Validation: Spot TLC (DCM/MeOH 9:1). Stain with Ninhydrin.

-

Free diamine: Purple (Base line).

-

Mono-Boc: Purple/Red (Mid Rf).

-

Di-Boc: No color or faint yellow (High Rf - no free NH₂).

-

-

-

Purification: Concentrate the organic layer. Purify via flash column chromatography (Silica gel, Gradient: 0→10% MeOH in DCM with 1% NH₄OH).

Yield Expectation: ~40-50% (Statistical maximum is 50%).

Part 3: Applications in Drug Discovery (PROTACs)

The primary utility of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane is as a semi-rigid linker in PROTACs.

The "Linkerology" Advantage

In PROTAC design, the linker is not merely a bridge; it determines the ternary complex stability (Target-PROTAC-E3 Ligase).

-

Entropy Penalty: Flexible linear chains (alkyl/PEG) suffer a high entropic penalty upon binding. The cyclobutane ring restricts conformational freedom, potentially lowering this penalty ("pre-organized" linker).

-

Solubility: The amine functionality improves solubility compared to purely carbocyclic linkers.

-

Metabolic Stability: Cyclobutane rings are generally metabolically stable compared to linear alkyl chains which are prone to oxidation.

Workflow: PROTAC Assembly

The orthogonality of the Boc group allows for sequential conjugation.

Figure 2: Logical flow for assembling a bifunctional degrader using the mono-Boc linker.

References

-

MedChemExpress (MCE). tert-Butyl ((3-(aminomethyl)cyclobutyl)methyl)carbamate Product Page. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for 1,3-Bis(aminomethyl)cyclohexane (Analogous Chemistry). Retrieved from

-

Chemical Book. CAS 1363382-06-2 Basic Information. Retrieved from

-

Boc Sciences. Building Blocks for PROTACs. Retrieved from

Sources

Technical Whitepaper: tert-Butyl ({3-(aminomethyl)cyclobutyl}methyl)carbamate

[2]

Executive Summary

The compound commonly referred to as 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane represents a critical desymmetrized scaffold in modern drug discovery.[2] As a semi-rigid, aliphatic linker, it offers a defined vector between two functional handles (an amine and a protected amine), making it ideal for PROTAC (Proteolysis Targeting Chimera) design and fragment-based lead optimization.[2] This guide establishes the correct IUPAC nomenclature, details a self-validating synthetic protocol for statistical desymmetrization, and outlines its strategic value in physicochemical property modulation.[1][2]

Part 1: Systematic Nomenclature & Structural Analysis[1]

While "3-Aminomethyl-1-(boc-aminomethyl)cyclobutane" is a descriptive semi-systematic name, it does not strictly adhere to IUPAC priority rules.[2] In professional documentation and patent filings, the systematic name must reflect the functional group hierarchy.[1]

IUPAC Priority Logic

According to IUPAC nomenclature rules (Blue Book), functional group priority dictates the suffix and the parent structure.[1][3]

-

Carbamate (Ester of Carbamic Acid): High priority (Derivative of Carboxylic Acid).[1][2]

-

Amine: Lower priority.

Therefore, the compound is named as a carbamate ester , not a substituted cyclobutane or amine.[1]

-

Parent Structure: Carbamic acid (tert-butyl ester).[1][2][4]

-

Nitrogen Substituent: The group attached to the carbamate nitrogen is the ({3-(aminomethyl)cyclobutyl}methyl) moiety.[4]

-

Preferred IUPAC Name (PIN): tert-Butyl ({3-(aminomethyl)cyclobutyl}methyl)carbamate [2][4]

Stereochemical Considerations

The 1,3-substitution pattern on the cyclobutane ring introduces geometric isomerism.[2]

-

cis-Isomer: The two methylene groups are on the same face of the puckered cyclobutane ring.[1]

-

trans-Isomer: The methylene groups are on opposite faces.[1][2]

-

Note: Commercial preparations are often supplied as a mixture (e.g., cis:trans 3:[1][2]1) unless stereoselective synthesis or separation is performed.[1][2] The stereochemistry significantly impacts the vector angle of the linker (approx. 180° for trans vs. <90° for cis).[1]

Nomenclature Decision Tree (DOT Visualization)

Figure 1: Decision logic for determining the systematic IUPAC name based on functional group priority.

Part 2: Synthetic Methodology (Self-Validating Protocol)

The primary challenge in synthesizing this compound is the desymmetrization of the precursor, 1,3-bis(aminomethyl)cyclobutane. A statistical mono-protection strategy is most common, but it generates a mixture of starting material (SM), mono-protected product (Mono), and di-protected byproduct (Di).[2]

The following protocol utilizes a pH-Switch Purification method, which relies on the differential basicity and lipophilicity of the species to achieve high purity without difficult chromatography.

Reagents

-

Substrate: 1,3-Bis(aminomethyl)cyclobutane (1.0 equiv).

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (0.9 equiv) dissolved in Dichloromethane (DCM) or Methanol.[2]

Step-by-Step Protocol

-

Controlled Addition:

-

Dissolve the diamine (1.0 equiv) in Methanol at 0°C.[1]

-

Add Boc₂O (0.9 equiv) dropwise over 2 hours.[1][2] Causality: Slow addition to a dilute solution statistically favors the mono-reaction by keeping the local concentration of Boc₂O low relative to the excess diamine.[1]

-

Allow to warm to room temperature and stir for 12 hours.

-

-

Solvent Swap:

-

The pH-Switch Extraction (Critical Step):

-

Phase 1 (Remove Di-Boc): Extract the EtOAc solution with 0.5 M aqueous HCl (3x).

-

Phase 2 (Recover Mono-Boc): Adjust the pH of the aqueous layer to ~12 using NaOH.[2]

-

Phase 3 (Selective Extraction): Extract the basic aqueous layer with Dichloromethane (DCM) (3x).[1][2]

-

Phase 4 (Final Polish): Dry combined DCM layers over Na₂SO₄ and concentrate.

-

Synthesis Workflow Diagram

Figure 2: The "pH-Switch" purification strategy allows for the isolation of the mono-protected amine without column chromatography.[2]

Part 3: Physicochemical Properties & Characterization[1][2]

In a drug development context, validating the identity of this intermediate is crucial before coupling.[1]

Data Summary Table

| Property | Value / Description |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Appearance | Colorless oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (at neutral pH) |

| pKa (Calc) | ~10.5 (Primary amine), ~-1.0 (Carbamate NH) |

| LogP (Calc) | ~1.2 |

NMR Characterization Profile[1][5][11]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.44 (s, 9H): Boc tert-butyl group (Diagnostic singlet).[2]

-

δ 4.6-4.8 (br s, 1H): Carbamate NH.[2]

-

δ 3.1-3.3 (m, 2H): Methylene adjacent to Carbamate (-CH ₂-NHBoc).[2]

-

δ 2.7-2.8 (d, 2H): Methylene adjacent to free Amine (-CH ₂-NH₂).[2]

-

δ 1.8-2.4 (m, 6H): Cyclobutane ring protons (methines and methylenes).[2] Note: The splitting pattern here is complex and will differ significantly between cis and trans isomers.

-

Part 4: Applications in Drug Discovery[1]

This scaffold is increasingly utilized in Targeted Protein Degradation (TPD) and Fragment-Based Drug Design (FBDD) due to its ability to modulate physicochemical properties while maintaining a defined spatial orientation.[1][2]

Rigid Linker in PROTACs

Unlike flexible alkyl chains (e.g., PEG or alkane linkers), the cyclobutane core restricts the conformational entropy of the linker.[1]

-

Benefit: Reduces the entropic penalty upon binding to the E3 ligase and Target Protein.[1]

-

Vector: The 1,3-substitution provides a "kinked" or linear vector depending on stereochemistry, allowing for precise tuning of the ternary complex geometry.

Bioisostere Strategy

The 1,3-bis(aminomethyl)cyclobutane unit serves as a bioisostere for:

-

Piperazine: Similar spatial distance between nitrogens but lacks the basicity of the piperazine core (if amides are formed) and alters solubility profiles.[1]

-

1,4-Cyclohexane: The cyclobutane ring is smaller, lowering molecular weight (MW) and Ligand Efficiency (LE) metrics.[2]

Combinatorial Library Synthesis

The "Mono-Boc" protection allows this molecule to act as a bifunctional linchpin.[1][2]

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). P-6.5. Acyl groups vs Nitrogenous groups. International Union of Pure and Applied Chemistry.[1][2][8][9][Link][2]

-

Mono-Boc protection of diamines. Synthetic Communications, 1990, 20(16), 2559-2564.[2] (Methodology basis for statistical protection). [Link]

-

Cyclobutane derivatives in drug discovery. Journal of Medicinal Chemistry, 2020.[1][2] (Context on rigid linkers in PROTACs). [Link]

-

PubChem Compound Summary: tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate. National Center for Biotechnology Information.[1][2][Link][2]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate | C10H20N2O2 | CID 71280569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cis-3-(Boc-Aminomethyl)cyclobutylamine | C10H20N2O2 | CID 66005791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. sciforum.net [sciforum.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

Technical Guide: Commercial & Synthetic Utilization of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane

The following technical guide details the commercial profile, synthesis strategies, and application protocols for 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane .

Part 1: Executive Technical Profile

Molecule Identity

-

IUPAC Name: tert-Butyl ((3-(aminomethyl)cyclobutyl)methyl)carbamate

-

Common Name: N-Boc-1,3-bis(aminomethyl)cyclobutane

-

CAS Registry Number: 130369-10-7 (Generic/Racemic) | Note: Specific stereoisomers often lack unique CAS assignments in public databases.

-

Molecular Formula:

-

Molecular Weight: 214.31 g/mol

-

MDL Number: MFCD20922765

Significance in Drug Discovery This molecule serves as a critical bifunctional linker and scaffold in medicinal chemistry. Unlike flexible linear alkyl linkers, the cyclobutane core introduces conformational restriction , reducing the entropic penalty of binding.

-

Fsp³ Character: 100% saturated core, improving solubility and metabolic stability compared to aromatic linkers.

-

Vector Geometry: The 1,3-substitution pattern provides a distinct "exit vector" angle (~140° for trans, ~100° for cis), essential for PROTACs and fragment-linking strategies.

Part 2: Commercial Availability & Sourcing Strategy

Market Landscape

The compound is classified as a Specialty Building Block rather than a bulk commodity. It is typically available in milligram to gram quantities.

| Supplier Tier | Representative Vendors | Availability Status | Purity Standard |

| Tier 1 (Global) | Sigma-Aldrich (Merck), Enamine | In Stock / Lead Time | |

| Tier 2 (Specialist) | WuXi AppTec, Combi-Blocks, SynQuest | Make-on-Demand | |

| Tier 3 (Aggregators) | MolPort, eMolecules | Variable | Varies |

Sourcing Recommendation:

-

Primary Source: Sigma-Aldrich (Catalog ID: CDS024506) for rapid acquisition of <5g quantities.

-

Bulk Source: For >10g requirements, contract synthesis (CRO) is recommended due to the high markup on catalog prices. The synthesis is scalable (see Part 3).

Stereochemical Considerations (Critical)

Commercial samples are often supplied as a mixture of cis and trans isomers unless specified.

-

Cis-Isomer: Derived from cis-1,3-cyclobutanedicarboxylic acid (meso). Mono-protection desymmetrizes the molecule, creating a racemic mixture of enantiomers.

-

Trans-Isomer: Derived from trans-1,3-cyclobutanedicarboxylic acid (chiral). Mono-protection yields enantiomers.

Directive: Always request a Certificate of Analysis (CoA) specifying the diastereomeric ratio (dr). If defined geometry is required for SAR (Structure-Activity Relationship) studies, perform an in-house separation or specify isomer-pure synthesis.

Part 3: Synthesis & Manufacturing (Self-Validating Protocol)

When commercial stock is unavailable or cost-prohibitive, the following Statistical Mono-Protection Protocol is the industry standard for generating this scaffold from the inexpensive precursor 1,3-bis(aminomethyl)cyclobutane .

The "Three-Phase" Purification Logic

This protocol avoids column chromatography by exploiting the basicity differences between the diamine, mono-Boc, and di-Boc species.

Reagents:

-

Substrate: 1,3-Bis(aminomethyl)cyclobutane (commercially available or reduced from 1,3-dicyanocyclobutane).

-

Reagent: Di-tert-butyl dicarbonate (

). -

Solvent: Dichloromethane (DCM) / Methanol (MeOH).

Workflow Diagram (DOT):

Caption: Selective purification workflow separating mono-protected amine from di-protected and unreacted species using pH-dependent solubility.

Detailed Protocol Steps

-

Dissolution: Dissolve 1,3-bis(aminomethyl)cyclobutane (10 mmol) in DCM (50 mL).

-

Addition: Add

(0.6 eq, 6 mmol) dissolved in DCM dropwise over 1 hour at 0°C. Why? Limiting the reagent statistically favors mono-protection. -

Quench: Stir for 4 hours at room temperature.

-

Partition 1 (Remove Di-Boc): Add water (50 mL). Adjust aqueous pH to ~3 using 1M HCl. Extract with DCM (2 x 30 mL).

-

Result: The neutral Di-Boc impurity moves to the DCM layer. The Mono-Boc and Diamine remain in the water as ammonium salts.

-

-

Partition 2 (Isolate Target): Adjust the aqueous layer pH to 9.8 - 10.2 using 2M NaOH.

-

Critical Control Point: At this pH, the Mono-Boc amine is largely deprotonated and extractable, while the diamine remains partially protonated/highly polar.

-

-

Extraction: Extract immediately with DCM (3 x 50 mL). Dry combined organics over

and concentrate. -

Validation: Check purity via LCMS. Expect >95% purity without chromatography.

Part 4: Applications & Analytical Data

Key Applications

-

PROTAC Linkers: The cyclobutane ring acts as a "stiffener" in linker chains, improving cell permeability by reducing the number of rotatable bonds compared to PEG or alkyl chains.

-

Peptidomimetics: Used as a replacement for

-amino acids or as a spacer in macrocyclic peptides.

Analytical Characterization (Expected)

-

1H NMR (400 MHz, CDCl3):

- 1.44 (s, 9H, Boc)

- 1.8-2.4 (m, 4H, Cyclobutane ring protons)

-

2.6-2.8 (m, 2H,

-

3.1-3.3 (m, 2H,

- 4.8 (br s, 1H, NHBoc)

-

LCMS: ESI+ m/z = 215.15

.

References

-

Sigma-Aldrich. tert-Butyl [3-(aminomethyl)cyclobutyl]methylcarbamate Product Page. Retrieved from

-

National Institute of Standards and Technology (NIST). tert-Butyl carbamate Chemical Data. Retrieved from

-

ChemicalBook. tert-butyl (3-(aminomethyl)cyclobutyl)carbamate CAS 130369-10-7.[1] Retrieved from

-

PubChem. Compound Summary: tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate. Retrieved from

-

GuideChem. Safety Data Sheet: tert-butyl (3-(aminomethyl)cyclobutyl)carbamate. Retrieved from

Sources

Strategic Synthesis of Substituted Cyclobutane Derivatives in Drug Discovery

[1]

Part 1: The Strategic Imperative

In modern medicinal chemistry, the "Escape from Flatland" is not merely a slogan but a necessity for improving clinical success rates.[1] While cyclopropanes are ubiquitous, cyclobutane derivatives offer a distinct advantage: they provide a larger spatial volume and unique puckering conformations (butterfly motion) that allow for precise vector positioning of substituents.[1]

However, the synthesis of substituted cyclobutanes is historically plagued by high ring strain (~26 kcal/mol) and the entropic penalty of forming four-membered rings.[1] This guide moves beyond classical methods to focus on scalable, stereocontrolled strategies suitable for lead optimization.

Key Applications

-

Bioisosterism: Replacement of phenyl rings to improve solubility and metabolic stability (reducing CYP450 liability).

-

Conformational Restriction: Locking peptide backbones or flexible alkyl chains to reduce entropic penalties upon target binding.[1]

-

Strain-Release Reagents: Utilizing the high potential energy of bicyclo[1.1.0]butanes (BCBs) to snap-functionally install cyclobutanes.

Part 2: Core Synthetic Methodologies

Modern Photochemical [2+2] Cycloaddition

Classically, this required high-energy UV light (often damaging to functional groups).[1] The modern standard utilizes visible-light photocatalysis , allowing for milder conditions and better stereocontrol via triplet energy transfer (EnT) or redox mechanisms.[1]

-

Mechanism: Accesses the excited triplet state of an enone or alkene, allowing the thermally forbidden [2+2] process to proceed via a stepwise diradical intermediate.[1]

-

Scope: Excellent for 1,2-substituted and fused ring systems.[1]

Strain-Release Functionalization of Bicyclo[1.1.0]butanes (BCBs)

This is the "frontier" method for accessing 1,3-disubstituted cyclobutanes , which are difficult to make via [2+2] methods.[1]

-

Concept: BCBs act as "spring-loaded" cyclobutanes.[1] Nucleophiles attack the central bridgehead bond, relieving strain and generating a cyclobutyl anion/radical that can be trapped.[1]

-

Utility: Ideal for late-stage diversification (e.g., Minisci-type reactions).[1]

Directed C-H Functionalization

For scaffolds where the ring is already formed (e.g., commercially available cyclobutane carboxylic acids), transition-metal catalyzed C-H activation allows for the installation of aryl or alkyl groups, typically at the γ-position via directing groups.[1]

Part 3: Decision Framework & Visualization

Strategic Decision Tree

Use this logic flow to select the optimal synthetic route based on your target substitution pattern.

Figure 1: Decision matrix for selecting synthetic methodology based on target geometry.

Mechanistic Workflow: Visible Light [2+2]

The following diagram illustrates the Ru(bpy)₃²⁺ catalyzed mechanism, a robust standard for medicinal chemistry.

Figure 2: Mechanistic pathway for visible-light mediated [2+2] cycloaddition.

Part 4: Detailed Experimental Protocols

These protocols are designed to be self-validating systems .[1] If the color changes described do not occur, or if TLC shows specific stalling points, the protocol includes troubleshooting logic.

Protocol A: Visible-Light Mediated Intermolecular [2+2] Cycloaddition

Target: Synthesis of 1,2-substituted cyclobutanes (e.g., bioisosteres of indanes).[1] Reference: Adapted from Yoon et al. (JACS) and standard flow chemistry practices.

Reagents:

-

Aryl Enone (1.0 equiv)

-

Alkene partner (2.0 - 3.0 equiv, excess drives kinetics)[1]

-

Catalyst: Ru(bpy)₃(PF₆)₂ (2.0 mol%)

-

Lewis Acid Additive: LiBF₄ (2.0 equiv, optional but enhances stereoselectivity)[1]

-

Solvent: Acetonitrile (degassed)

Step-by-Step Methodology:

-

Preparation: In a Pyrex culture tube or flow reactor loop, dissolve the enone (0.5 mmol) and Ru-catalyst in MeCN (5 mL).

-

Degassing: Sparge with Argon for 15 minutes. Oxygen quenches the triplet excited state of the catalyst.

-

Validation: Failure to degas will result in <5% yield after 12 hours.[1]

-

-

Addition: Add the alkene partner and LiBF₄ via syringe. Seal the vessel.

-

Irradiation: Place the vessel 5 cm from a Blue LED (450 nm, ~10W). Stir vigorously. Fan cooling is required to maintain temp < 35°C.[1]

-

Monitoring: Monitor by TLC every 2 hours.

-

Endpoint: Disappearance of the enone UV-active spot.[1]

-

-

Workup: Dilute with Et₂O, wash with water x2 (to remove Li salts and catalyst), dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography on silica gel.

Data Presentation:

| Parameter | Typical Value | Note |

|---|---|---|

| Reaction Time | 4 - 12 Hours | Dependent on light intensity (photon flux). |

| Yield | 75 - 92% | High yields expected for electron-deficient enones. |

| d.r. (cis:trans) | > 10:1 | Controlled by Lewis Acid coordination. |

Protocol B: Strain-Release Arylation of Bicyclo[1.1.0]butanes

Target: Synthesis of 1,1,3-trisubstituted cyclobutanes (difficult to access otherwise). Reference: Based on Aggarwal et al. methodologies.

Reagents:

-

Bicyclo[1.1.0]butyl boronate complex (Prepared in situ or isolated)

-

Electrophile: Aryl Bromide or Indole (1.0 equiv)

-

Catalyst: Pd(OAc)₂ / RuPhos (for cross-coupling) or simple thermal conditions for indoles.

Step-by-Step Methodology:

-

Activation: Dissolve the BCB-boronate (0.5 mmol) in THF.

-

Coupling: Add the aryl bromide (0.5 mmol), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and K₂CO₃ (3.0 equiv).

-

Reaction: Heat to 60°C under N₂ for 12 hours.

-

Validation:

-

Success:11B NMR shift from tetrahedral boronate (-15 ppm) to trigonal boronic ester (~30 ppm).

-

-

Oxidation (Optional): If the boronic ester is not the final target, treat with NaBO₃[1]·4H₂O to convert to the alcohol.

References

-

Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008).[1][6] Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Journal of the American Chemical Society, 130(39), 12886–12887.[1] [Link]

-

Bennett, S. H., Fawcett, A., Denton, E. H., Biberger, T., Fasano, V., Winter, N., & Aggarwal, V. K. (2020).[1][6] Strain-Release 1,2-Carboboration of Bicyclo[1.1.0]butanes. Journal of the American Chemical Society, 142(39), 16766–16775.[1] [Link]

-

Namyslo, J. C., & Kaufmann, D. E. (2003).[1] The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.[1] [Link]

-

Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17(12), 2839–2849.[1] [Link]

-

Gutekunst, W. R., & Baran, P. S. (2011).[1] Total Synthesis of the Terpenoid Cyclobutanes: A 30-Year Perspective. Journal of Organic Chemistry, 79(6), 2303–2320.[1] [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00765G [pubs.rsc.org]

- 3. baranlab.org [baranlab.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Cyclobutane synthesis [organic-chemistry.org]

Cyclobutane Scaffolds in Medicinal Chemistry: Structural Dynamics & Synthetic Utility

[1]

Executive Summary

The integration of cyclobutane scaffolds represents a paradigm shift in modern medicinal chemistry, moving beyond flat aromatic architectures toward three-dimensional, Fsp³-rich chemical space. Long considered a mere "strained curiosity," the cyclobutane ring is now a validated bioisostere for phenyl rings, gem-dimethyl groups, and flexible alkyl linkers. Its unique "puckered" conformation offers precise vector orientation for pharmacophores, often resulting in improved potency, metabolic stability, and solubility compared to planar analogues. This guide analyzes the structural mechanics of cyclobutanes and provides actionable protocols for their synthesis and application in drug discovery.

Part 1: Structural & Physicochemical Properties

The "Puckering" Effect and Conformational Dynamics

Unlike the rigid planarity of benzene or the chair conformation of cyclohexane, cyclobutane exists in a dynamic equilibrium between two "puckered" or "butterfly" conformations. This deviation from planarity is driven by the relief of torsional strain (Pitzer strain) caused by eclipsing C-H bonds.

-

Puckering Angle: The ring deviates from planarity by approximately 25°–35° .

-

Inversion Barrier: The energy barrier for ring inversion is low (~1.5 kcal/mol), allowing rapid equilibration at physiological temperatures unless locked by substitution.

-

Substituent Orientation: Substituents adopt pseudo-equatorial (lower energy) or pseudo-axial positions. This allows medicinal chemists to fine-tune the "exit vectors" of functional groups, probing binding pockets with a precision that planar rings cannot achieve.

Bioisosteric Utility

The cyclobutane ring serves as a versatile bioisostere, offering distinct advantages over traditional scaffolds:

| Traditional Moiety | Cyclobutane Replacement | Medicinal Chemistry Benefit |

| Phenyl Ring | Cyclobutane | Reduces lipophilicity (LogP), improves solubility, and eliminates metabolic liabilities (e.g., arene oxidation) while maintaining similar spatial volume. |

| Gem-dimethyl | Spiro-cyclobutane | Increases metabolic stability (removes labile methyl hydrogens) and introduces conformational rigidity. |

| Ethyl/Propyl Linker | 1,3-Disubstituted Cyclobutane | Reduces entropic penalty upon binding by restricting conformational freedom; locks pharmacophores in bioactive orientation. |

Metabolic Stability

Despite a ring strain energy of ~26.3 kcal/mol, cyclobutanes are surprisingly metabolically robust. Unlike cyclopropanes, which are prone to enzymatic ring-opening or oxidation (e.g., by P450s), the cyclobutane ring generally resists oxidative cleavage. Replacing linear alkyl chains with cyclobutanes often blocks sites of metabolic hydroxylation, extending half-life (

Part 2: Case Study in Drug Discovery

Abrocitinib (Cibinqo®) – Precision through Rigidification

Target: Janus Kinase 1 (JAK1) Indication: Atopic Dermatitis

Abrocitinib exemplifies the power of the cyclobutane scaffold. The core structure features a cis-1,3-diaminocyclobutane linker connecting a pyrrolopyrimidine hinge-binder and a sulfonamide tail.

-

Design Logic: The cyclobutane ring replaces a flexible alkyl tether.

-

Mechanism: The cis-configuration rigidly orients the two pharmacophores, ensuring the sulfonamide occupies a specific pocket within the JAK1 active site.

-

Outcome: This conformational lock significantly improves selectivity for JAK1 over JAK2 and JAK3 compared to flexible analogues, reducing off-target toxicity (e.g., anemia associated with JAK2 inhibition).

Figure 1: Structural logic of Abrocitinib. The cyclobutane linker acts as a rigid scaffold, precisely orienting the hinge binder and selectivity tail.

Part 3: Synthetic Methodology

Protocol: Visible-Light Mediated [2+2] Photocycloaddition

Historically, cyclobutane synthesis was challenging, often requiring harsh thermal conditions or UV light that degraded sensitive functionality. Modern Energy Transfer (EnT) catalysis allows for the efficient construction of complex cyclobutanes using visible light.

Objective: Synthesis of a 1,2-disubstituted cyclobutane scaffold via intermolecular [2+2] cycloaddition.

Reagents & Equipment[1][2][3]

-

Substrate: 4-Methoxystyrene (1.0 equiv)

-

Partner: Methyl acrylate (2.0 equiv)

-

Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1.0 mol%)

-

Solvent: Degassed Acetonitrile (MeCN)

-

Light Source: Blue LED (450 nm) photoreactor (e.g., Kessil lamp or commercial reactor)

Step-by-Step Protocol

-

Preparation: In a flame-dried 20 mL vial equipped with a magnetic stir bar, add the photocatalyst (1.0 mol%).

-

Substrate Addition: Add 4-methoxystyrene (0.5 mmol) and methyl acrylate (1.0 mmol).

-

Solvation: Add degassed MeCN (5.0 mL, 0.1 M concentration). Note: Oxygen quenches the excited state of the catalyst; thorough sparging with Argon for 15 mins is critical.

-

Irradiation: Seal the vial and place it 2–3 cm from the Blue LED source. Stir vigorously at room temperature. Use a fan to maintain temperature <30°C.

-

Monitoring: Monitor reaction progress via TLC or UPLC-MS every 2 hours. Reaction typically completes in 8–12 hours.

-

Workup: Remove solvent in vacuo. The crude residue is often a mixture of diastereomers (cis/trans) and regioisomers (Head-to-Head vs. Head-to-Tail).

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

-

NMR Verification: Check ¹H NMR for the disappearance of vinylic protons (5.0–6.5 ppm) and the appearance of cyclobutane methine/methylene protons (1.5–4.0 ppm).

-

Stereochemistry: Use NOESY experiments to assign cis (strong NOE between substituents) vs. trans configurations.

Figure 2: Workflow for Visible-Light Mediated [2+2] Photocycloaddition. This pathway avoids harsh UV conditions, enabling high functional group tolerance.

Part 4: Decision Framework for Scaffold Selection

When should a medicinal chemist reach for a cyclobutane? Use this logic flow to determine applicability.

Figure 3: Decision Matrix for incorporating cyclobutane scaffolds in lead optimization.

References

-

Talele, T. T. (2016). The "Cyclobutane Effect" in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Pfizer Inc. (2018).[4] Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor.[2] Journal of Medicinal Chemistry, 61(3), 1130–1152. Link

-

Namitharan, K., et al. (2021). Recent Advances in Visible Light-Mediated [2+2] Cycloaddition Reactions. Asian Journal of Organic Chemistry, 10(3), 468-492. Link

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. Link

Technical Guide: Efficient Boc-Protection of Aminomethyl Cyclobutane

Executive Summary & Strategic Importance

In modern medicinal chemistry, the shift from planar aromatic systems to

However, the handling of this building block presents specific challenges:

-

Volatility: The free base amine has a relatively low boiling point (~140–145°C) and significant vapor pressure, leading to yield loss during concentration if not carefully managed.

-

Stoichiometric Control: Ensuring complete conversion without leaving difficult-to-remove excess

is critical for downstream applications.

This guide provides a robust, scalable protocol for the conversion of aminomethyl cyclobutane (or its hydrochloride salt) to tert-butyl (cyclobutylmethyl)carbamate , emphasizing purification strategies that avoid column chromatography.

Mechanistic Underpinnings

The Boc-protection is a nucleophilic acyl substitution where the primary amine attacks the carbonyl of di-tert-butyl dicarbonate (

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the nucleophilic attack and the subsequent collapse of the tetrahedral intermediate, releasing

Figure 1: Mechanism of amine Boc-protection via nucleophilic acyl substitution and decarboxylation.

Optimized Experimental Protocol

This protocol is designed for the hydrochloride salt of aminomethyl cyclobutane, as it is the most stable and commercially available form. If using the free base, omit the additional equivalent of base.

Reagents & Stoichiometry[1][2]

| Component | Equiv. | Role | Notes |

| Aminomethyl cyclobutane HCl | 1.0 | Substrate | CAS: 4415-82-1 |

| 1.1 | Reagent | Slight excess ensures completion. | |

| Triethylamine (TEA) | 2.5 | Base | Neutralizes HCl salt (1 eq) + scavenges proton (1 eq). |

| DCM (Dichloromethane) | 10 vol | Solvent | High solubility for product; easy workup. |

| DMEDA | 0.2 | Scavenger | Optional: Removes excess |

Step-by-Step Methodology

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add Aminomethyl cyclobutane HCl (1.0 equiv) and DCM (0.5 M concentration relative to amine).

-

Base Addition: Cool the suspension to 0°C (ice bath). Dropwise add TEA (2.5 equiv). The suspension will clear as the free base is liberated, followed by the precipitation of

. -

Boc Addition: Dissolve

(1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C.-

Critical: Control addition rate to manage

evolution.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Monitoring: Check by TLC (stain with Ninhydrin for SM, PMA for Product) or LCMS.

-

-

"Polyamino" Quench (High-Purity Tactic): If excess

persists, add N,N-dimethylethylenediamine (DMEDA) (0.2 equiv) or Imidazole and stir for 30 mins. This converts excess -

Workup:

-

Wash the organic phase with 0.5 M HCl (2x) to remove TEA and the DMEDA-Boc byproduct.

-

Wash with Sat.

(1x) and Brine (1x). -

Dry over

, filter, and concentrate.

-

-

Concentration: Use a rotary evaporator.

-

Caution: The product is an oil/low-melting solid. Do not use high vacuum (< 5 mbar) for extended periods if the product is heated, as sublimation/evaporation can occur.

-

Process Workflow & Logic

The following flowchart outlines the decision-making process, specifically addressing the "Green" alternative using aqueous conditions if DCM is restricted.

Figure 2: Process workflow comparing solvent routes and highlighting the scavenger quench step.

Characterization & Troubleshooting

Expected Analytical Data

-

Physical State: Colorless to pale yellow oil or low-melting solid.

-

1H NMR (

):- ~1.45 ppm (s, 9H, Boc t-butyl).

-

~3.1–3.2 ppm (t, 2H,

- ~4.5–5.0 ppm (br s, 1H, NH).

-

Cyclobutane ring protons will appear as multiplets between

1.6–2.5 ppm.

-

TLC: The product is not UV active (unless derivatized). Use PMA (Phosphomolybdic Acid) or

chamber for visualization. Ninhydrin will not stain the product (no free amine).

Troubleshooting Table

| Issue | Root Cause | Solution |

| Low Yield | Product volatility | Do not heat water bath >35°C during concentration. Avoid high vacuum (<1 mbar). |

| Residual | Incomplete reaction or excess reagent | Use the DMEDA or Imidazole scavenger method (Step 5 of protocol). |

| Solid Precipitate | TEA salts | Ensure thorough aqueous washing or filtration before phase separation. |

References

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive guide on protection/deprotection mechanics).

-

Basel, Y., & Hassner, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate.[1] Synthesis, 2001(04), 0550–0552. (Describes the imidazole scavenging method).

-

PubChem. (n.d.). Cyclobutylmethanamine (Compound).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Synthetic Validation of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane

The following technical guide is structured to serve as a definitive reference for the characterization and validation of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane . It synthesizes theoretical spectroscopic principles with practical, field-proven experimental protocols.

Executive Summary

The cyclobutane scaffold has emerged as a critical bioisostere in medicinal chemistry, offering defined vector orientation and conformational restriction unlike its flexible acyclic counterparts. 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane (CAS: 130369-10-7) serves as a high-value intermediate for linker design, allowing orthogonal functionalization of two amino termini.

This guide provides a rigorous framework for the synthesis, purification, and spectroscopic validation of this compound. It addresses the critical challenge of stereochemistry (cis/trans isomerism) and provides self-validating spectral markers to ensure batch consistency.

Structural Analysis & Stereochemistry

Before interpreting spectra, one must understand the topological constraints of the 1,3-disubstituted cyclobutane ring.

-

Conformational Puckering: The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain.

-

Isomerism: The 1,3-substitution pattern yields two diastereomers:

-

Cis-isomer: The two substituents are on the same side of the ring. In the parent diamine, this isomer possesses a plane of symmetry (

), making the two methylene groups chemically equivalent. -

Trans-isomer: The substituents are on opposite sides. This isomer typically possesses a

axis of rotation.

-

Critical Note: Upon mono-protection with a Boc group, the molecular symmetry is broken. However, the relative orientation (cis vs. trans) remains fixed from the starting material. Most commercial preparations are mixtures, but stereoselective synthesis is possible.

Synthetic Protocol: Statistical Mono-Protection

Achieving selective mono-protection of a symmetric diamine requires precise kinetic control to avoid di-protection. The following protocol utilizes a "high-dilution" strategy combined with pH control.

Reagents & Stoichiometry

-

Substrate: 1,3-Bis(aminomethyl)cyclobutane (1.0 eq)

-

Reagent: Di-tert-butyl dicarbonate (

) (0.9 eq) -

Solvent: Dichloromethane (DCM) / Methanol (10:1)

-

Base: Triethylamine (TEA) (1.0 eq)

Step-by-Step Methodology

-

Preparation: Dissolve 1,3-bis(aminomethyl)cyclobutane in DCM/MeOH (0.1 M concentration). Cool to

in an ice bath. -

Controlled Addition: Dissolve

(0.9 eq) in DCM. Add this solution dropwise to the amine solution over 2 hours using a syringe pump.-

Scientist's Note: The slow addition ensures the unreacted diamine is always in excess relative to the Boc reagent, statistically favoring mono-protection.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (ninhydrin stain).

-

Workup (Self-Validating Step):

-

Evaporate solvent.

-

Redissolve residue in water. Acidify to pH 3 with 1M HCl (converts amines to salts).

-

Wash with Ethyl Acetate (removes non-basic di-Boc impurity).

-

Basify aqueous layer to pH 12 with NaOH.[1]

-

Extract with DCM (extracts mono-Boc product; unreacted diamine remains in water due to high polarity).

-

-

Purification: Dry organic layer over

and concentrate.

Synthesis Workflow Diagram

Figure 1: Kinetic control strategy for selective mono-protection of diamines.

Spectroscopic Data & Validation

This section details the expected spectral signatures. As a researcher, you should look for these specific diagnostic signals to confirm identity and purity.

Mass Spectrometry (MS)

-

Technique: ESI-MS (Positive Mode)

-

Molecular Formula:

[2] -

Exact Mass: 214.17

-

Diagnostic Ions:

- (Parent peak)

- (Loss of Boc group, often observed as in-source fragmentation)

- (Sodium adduct)

Nuclear Magnetic Resonance ( NMR)

The NMR spectrum is the primary tool for assessing the cis/trans ratio. The chemical shifts below are reported in

Table 1:

| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| Boc | Methyl | 1.44 | Singlet (s) | 9H | Strong intensity, sharp singlet. |

| H-1, H-3 | Ring Methine | 2.20 – 2.50 | Multiplet (m) | 2H | Complex splitting due to ring puckering. |

| H-2, H-4 | Ring Methylene | 1.50 – 2.10 | Multiplet (m) | 4H | Often overlaps; shape depends on cis/trans. |

| Methylene | 3.10 – 3.25 | Doublet/Triplet | 2H | Downfield due to carbamate EWG. | |

| Methylene | 2.65 – 2.80 | Doublet (d) | 2H | Upfield relative to Boc-protected arm. | |

| NH (Boc) | Carbamate | 4.60 – 4.90 | Broad Singlet | 1H | Exchangeable with |

| NH2 (Free) | Amine | 1.20 – 1.80 | Broad Singlet | 2H | Shift varies with concentration/water. |

Distinguishing Isomers:

-

Cis-isomer: Generally exhibits more complex multiplets for the ring protons due to the anisotropic effect of the substituents being on the same face.

-

Trans-isomer: Often shows simpler coupling patterns. The key differentiator is often the

between the axial and equatorial protons of the ring methylene groups.

Carbon NMR ( NMR)

Table 2:

| Carbon Type | Chemical Shift ( | Assignment |

| Carbonyl | 156.0 | Carbamate |

| Quaternary | 79.2 | Boc tert-butyl carbon |

| Methyl | 28.4 | Boc methyls ( |

| 45.5 | Methylene attached to NHBoc | |

| 48.0 | Methylene attached to NH2 | |

| Ring Methine | 32.0 – 36.0 | CH at positions 1 and 3 |

| Ring Methylene | 28.0 – 30.0 |

NMR Logic Flow Diagram

Figure 2: Logical flow for assigning key structural motifs from the proton NMR spectrum.

Quality Control & Purity Assessment

For drug development applications, determining the purity and isomeric ratio is mandatory.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

). -

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD (Charged Aerosol Detector) for better quantification.

-

Note: The free amine may cause tailing; TFA is essential to suppress silanol interactions.

-

References

-

PubChem. cis-3-(Boc-Aminomethyl)cyclobutylamine (CID 66005791). National Library of Medicine. [Link]

-

ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes (Reference for Cyclobutane Puckering).[Link]

-

SciELO. General Method for Selective Mono-Boc Protection of Diamines. J. Mex. Chem. Soc. [Link]

Sources

Technical Guide: Purity and Characterization of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane

[1]

Executive Summary

3-Aminomethyl-1-(boc-aminomethyl)cyclobutane is a critical bifunctional scaffold used extensively in the synthesis of PROTACs, peptidomimetics, and fragment-based drug discovery.[1] Its value lies in its desymmetrized nature : the presence of one free primary amine and one Boc-protected amine on a conformationally restricted cyclobutane ring allows for sequential, orthogonal functionalization.

However, the characterization of this molecule presents two distinct challenges:

-

Stereochemical Complexity: The cyclobutane core exists as cis and trans diastereomers, which possess significantly different spatial vectors and pharmacological profiles.[1]

-

Detection Limitations: The lack of a strong UV chromophore renders standard HPLC-UV (254 nm) ineffective, requiring advanced detection techniques.[1]

This guide provides a definitive technical workflow for the isolation, purification, and analytical characterization of this scaffold, ensuring "drug-grade" purity.

Structural Analysis & Critical Quality Attributes (CQAs)

Before method development, one must understand the structural liabilities. The core cyclobutane ring is not planar; it exists in a puckered conformation to relieve torsional strain.

The Stereochemical Challenge

The 1,3-substitution pattern yields two diastereomers:

-

Trans-isomer: Generally thermodynamically favored.[1] Substituents adopt a pseudo-diequatorial orientation.[1]

-